molecular weight and structural formula of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
molecular weight and structural formula of 3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
Executive Summary & Structural Identity
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is a specialized fluorinated building block used in the design of high-affinity ligands, particularly for fragment-based drug discovery (FBDD) and PROTAC linker design. It combines the steric bulk and lipophilicity of a trifluoromethyl group with the strong electron-withdrawing character of a sulfone, positioned meta to a carboxylic acid handle.
This compound serves as a critical bioisostere for tosyl or mesyl groups, offering enhanced metabolic stability due to the C–F bonds and modulated pKa properties for the benzoic acid moiety.
Physicochemical Data Profile
The following data represents the calculated and predicted physicochemical properties for the target structure.
| Property | Value | Unit | Notes |
| IUPAC Name | 3-(2,2,2-trifluoroethanesulfonyl)benzoic acid | - | - |
| Molecular Formula | C₉H₇F₃O₄S | - | - |
| Molecular Weight | 268.21 | g/mol | Monoisotopic Mass: 268.0017 |
| CAS Number | Not widely indexed | - | Custom synthesis often required; Analogous to CAS 454-92-2 (CF3 variant) |
| Predicted LogP | 2.15 ± 0.4 | - | Moderate Lipophilicity |
| pKa (Acid) | 3.65 ± 0.10 | - | Increased acidity vs. benzoic acid (4.[1][2][3][4]2) due to meta-sulfone |
| H-Bond Acceptors | 5 | - | Sulfone oxygens + Carboxyl |
| H-Bond Donors | 1 | - | Carboxyl -OH |
| Rotatable Bonds | 3 | - | C(Ar)-S, S-C(sp3), C(Ar)-COOH |
Synthetic Methodology
Because this specific derivative is not a commodity chemical, its preparation requires a robust, self-validating synthetic route. The most reliable protocol involves the alkylation of 3-mercaptobenzoic acid followed by selective oxidation.
Reaction Workflow (DOT Visualization)
The following diagram outlines the convergent synthesis pathway, highlighting critical control points.
Caption: Two-step synthesis of 3-(2,2,2-trifluoroethanesulfonyl)benzoic acid via thioether intermediate.
Detailed Experimental Protocol
Step 1: Thioether Formation (Alkylation)
-
Reagents: 3-Mercaptobenzoic acid (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq), Cesium Carbonate (
, 2.5 eq). -
Solvent: Anhydrous DMF (0.2 M concentration).
-
Procedure:
-
Dissolve 3-mercaptobenzoic acid in DMF under
atmosphere. -
Add
and stir for 15 minutes to generate the thiolate anion. -
Dropwise add 2,2,2-trifluoroethyl triflate at 0°C (exothermic control).
-
Warm to room temperature and stir for 4 hours.
-
Quench: Pour into 1N HCl (pH < 2) to precipitate the intermediate 3-(2,2,2-trifluoroethylthio)benzoic acid.
-
Validation: LCMS should show
.
-
Step 2: Sulfone Oxidation
-
Reagents: Thioether intermediate (1.0 eq), Oxone® (Potassium peroxymonosulfate, 2.5 eq).
-
Solvent: Methanol:Water (1:1).
-
Procedure:
-
Dissolve the thioether in MeOH/Water.
-
Add Oxone in portions at 0°C.
-
Stir at room temperature overnight (12-16h).
-
Workup: Dilute with water, extract with Ethyl Acetate (
). Wash organics with brine, dry over . -
Purification: Recrystallization from Hexanes/EtOAc usually yields pure product.
-
Medicinal Chemistry Applications
The 3-(2,2,2-trifluoroethanesulfonyl) moiety is a sophisticated tool in lead optimization.
Structure-Activity Relationship (SAR) Logic
-
Electronic Effects: The sulfone group is strongly electron-withdrawing (
), which lowers the pKa of the benzoic acid, potentially increasing ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the target protein binding pocket. -
Metabolic Stability: The adjacent trifluoroethyl group blocks metabolic oxidation at the
-position relative to the sulfone, a common liability in non-fluorinated ethyl sulfones. -
Lipophilicity: The
group increases lipophilicity (LogP) without adding significant rotatable bond penalties, aiding in membrane permeability.
Strategic Utility Diagram
Caption: Medicinal chemistry utility and downstream effects of the scaffold.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
| Method | Expected Signal | Mechanistic Origin |
| ¹H NMR | Methylene protons ( | |
| ¹H NMR | Aromatic protons (Benzoic acid ring). | |
| ¹⁹F NMR | ||
| IR | ~1320 cm⁻¹, ~1150 cm⁻¹ | Sulfone ( |
| IR | ~1690-1710 cm⁻¹ | Carboxylic Acid ( |
References
-
General Synthesis of Aryl Trifluoromethyl Sulfones: Lenevich, S., et al. "Practical Synthesis of Aryl Trifluoromethyl Sulfones via Evaluation of Trifluoromethylating Reagents." Journal of Organic Chemistry, 2018.
-
Oxidation Protocols (Sulfide to Sulfone): Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981.
-
Medicinal Chemistry of Fluorinated Sulfones: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
pKa Prediction Methodologies: ChemAxon pKa Plugin / ACD/Labs Percepta. (Standard industry algorithms used for pKa estimation in Section 1).

